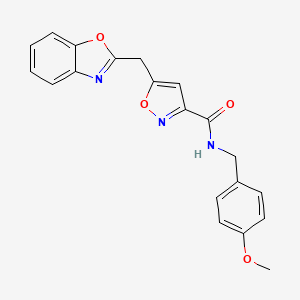
5-(1,3-benzoxazol-2-ylmethyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For 5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE, a common synthetic route might involve the following steps:
Condensation Reaction: 2-aminophenol reacts with an appropriate aldehyde to form the benzoxazole core.
Functionalization: The benzoxazole core is further functionalized with various substituents to achieve the desired compound.
Typical reaction conditions include the use of catalysts such as metal catalysts or ionic liquid catalysts, and the reactions are often carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for new antibiotics or antifungal agents.
Medicine: Investigated for its anticancer properties, particularly against colorectal cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell walls or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be due to its ability to induce apoptosis in cancer cells or to inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad spectrum of biological activities.
Indole Derivatives: Similar in structure and also known for their diverse biological applications.
Benzimidazole Derivatives: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-25-14-8-6-13(7-9-14)12-21-20(24)17-10-15(27-23-17)11-19-22-16-4-2-3-5-18(16)26-19/h2-10H,11-12H2,1H3,(H,21,24) |
InChI Key |
WVNXXWQIHZPSKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



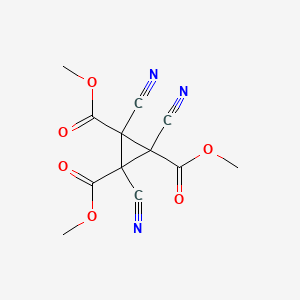
![5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B11043966.png)
![2-(3-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-4-yl)benzoic acid](/img/structure/B11043968.png)
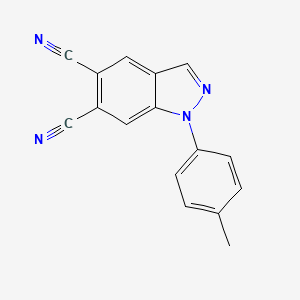
![methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043976.png)
![3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043978.png)
![N-[(phenylcarbamoyl)oxy]propanimidoyl chloride](/img/structure/B11043980.png)
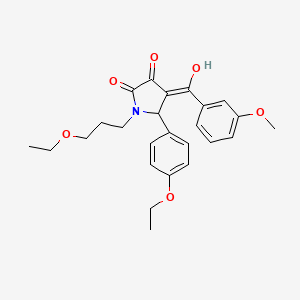
![1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11043986.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043993.png)
![3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044001.png)
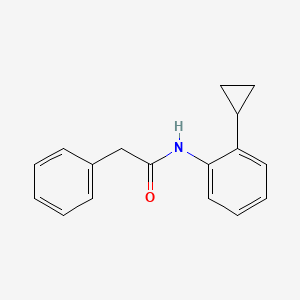
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044007.png)
